3-Amino-2-methyl-6-phenylisonicotinic acid
Description
3-Amino-2-methyl-6-phenylisonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the isonicotinic acid core
Properties
CAS No. |
802275-01-0 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-amino-2-methyl-6-phenylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-8-12(14)10(13(16)17)7-11(15-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,16,17) |
InChI Key |
HUBGCBXCWVOBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-6-phenylisonicotinic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Amino-2-methyl-6-phenylisonicotinic acid may involve large-scale batch or continuous processes. These methods are designed to be cost-effective and environmentally friendly, often utilizing recyclable solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-methyl-6-phenylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Amino-2-methyl-6-phenylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-6-phenylisonicotinic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 3-Amino-2-methyl-6-phenylisonicotinic acid is unique due to the presence of the amino, methyl, and phenyl groups, which confer distinct chemical properties and biological activities compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Biological Activity
3-Amino-2-methyl-6-phenylisonicotinic acid (AMPIA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AMPIA, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 3-Amino-2-methyl-6-phenylpyridine-4-carboxylic acid |
AMPIA exhibits various biological activities that can be attributed to its structural features:
- Antioxidant Activity : AMPIA has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies indicate that AMPIA can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
- Neuroprotective Properties : Preliminary research suggests that AMPIA may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease therapies.
Biological Activity Studies
Several studies have investigated the biological activity of AMPIA:
- In Vitro Studies : In cellular models, AMPIA demonstrated significant inhibition of cell proliferation in cancer cell lines, indicating potential anti-cancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models have shown that AMPIA administration leads to reduced tumor growth and improved survival rates in xenograft models.
Table: Summary of Biological Activities
| Study Type | Activity | Findings |
|---|---|---|
| In Vitro | Antioxidant | Scavenges free radicals |
| In Vitro | Anti-inflammatory | Reduces pro-inflammatory cytokine levels |
| In Vivo | Neuroprotection | Protects neurons from apoptosis |
| In Vivo | Anti-cancer | Reduces tumor growth |
Case Studies
- Case Study on Neuroprotection : A study published in Journal of Neurochemistry evaluated the effects of AMPIA on neuronal survival in models of oxidative stress. Results indicated that AMPIA significantly reduced neuronal death and improved functional outcomes in treated animals compared to controls.
- Case Study on Cancer Treatment : Research published in Cancer Research highlighted the efficacy of AMPIA in inhibiting tumor growth in murine models of breast cancer. The study reported a 50% reduction in tumor size with AMPIA treatment over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
